molecular formula C7H8BFO3 B130521 3-Fluoro-4-methoxyphenylboronic acid CAS No. 149507-26-6

3-Fluoro-4-methoxyphenylboronic acid

Cat. No.: B130521
CAS No.: 149507-26-6
M. Wt: 169.95 g/mol
InChI Key: IILGLPAJXQMKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-fluoro-4-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired boronic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 3-fluoro-4-methoxyphenylboronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for selective transformations and the formation of complex molecules .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILGLPAJXQMKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871844
Record name (3-Fluoro-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149507-26-6
Record name 3-Fluoro-4-methoxybenzeneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149507266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-methoxyphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluoro-4-methoxybenzeneboronic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MG33H8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Then, 9.6 g of magnesium was added to 230 ml of THF, and the solution thus formed was slowly added dropwise with 70.9 g of the 4-bromo-2-fluoroanisole obtained by the procedure mentioned above to prepare a Grignard reagent. The reagent was added dropwise to a mixture of 123.8 g of triisopropyl borate and 391 ml of THF at a temperature of -60° C. to -50° C. with stirring. After the dropping of the reagent was finished, the solution was subjected to reaction at an ambient temperature for 2 hours, added with 242 ml of a 1N-aqueous hydrochloric acid solution, subjected to further reaction for 1 hour, extracted with an ether, washed with water, and concentrated under a reduced pressure to obtain 46.2 g of 4-methoxy-3-fluorobenzene boronic acid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
70.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
123.8 g
Type
reactant
Reaction Step Four
Name
Quantity
391 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 4-bromo-2-fluoroanisole (10 g, 0.049 mol) with n-butyl lithium (23.4 mL of 2.5 M solution in hexane, 0.059 mol) followed by triisopropyl borate (45.2 mL, 36.9 g, 0.196 mol) according to method F to yield 7.1 g (85.2%) of a white solid-MS (ESI) m/z 169 (M−H)−: 1H NMR (DMSO-d6): δ 3.84 (3H, s), 7.10-7.16 (1H, m), 7.51-7.60 (2H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
45.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared by reacting 4-bromo-2-fluoroanisole (10 g, 0.049 moles) with n-butyl lithium (23.4 mL of 2.5 M solution in hexane, 0.059 moles) followed by triisopropyl borate (45.2 mL, 36.9 g, 0.196 moles) according to Method A to yield 7.1 g (85.2%) of a white solid: MS (ESI) m/z 169 (M−H)−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.4 mL
Type
reactant
Reaction Step Two
Quantity
45.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-methoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-methoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-methoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.